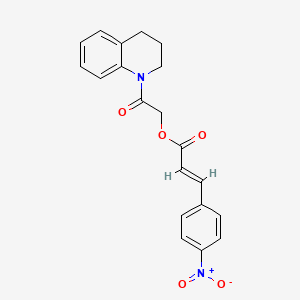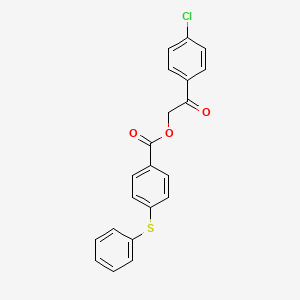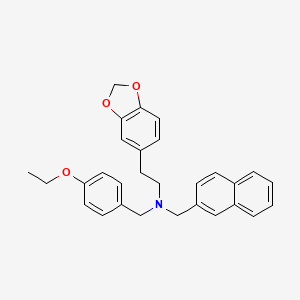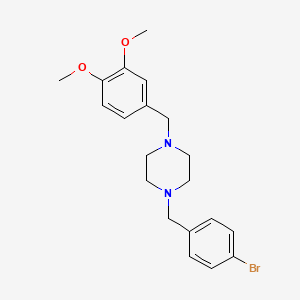
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound that features a quinoline derivative and a nitrophenyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a cyclization reaction involving aniline derivatives and ketones.
Esterification: The quinoline derivative is then esterified with 3-(4-nitrophenyl)acrylic acid under acidic conditions to form the final product. Common reagents for this step include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and cell survival.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: A related compound with similar structural features but different functional groups.
3,4-Dihydro-2H-1,3-benzoxazines: Compounds with a similar dihydroquinoline core but different substituents.
Uniqueness
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is unique due to its combination of a quinoline derivative and a nitrophenyl acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C20H18N2O5/c23-19(21-13-3-5-16-4-1-2-6-18(16)21)14-27-20(24)12-9-15-7-10-17(11-8-15)22(25)26/h1-2,4,6-12H,3,5,13-14H2/b12-9+ |
InChI 键 |
IRGBKOMFFMKIJN-FMIVXFBMSA-N |
手性 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)


![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878780.png)
![2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10878785.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B10878791.png)
![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878809.png)

![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)
